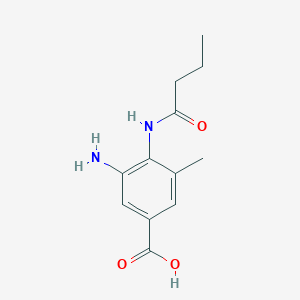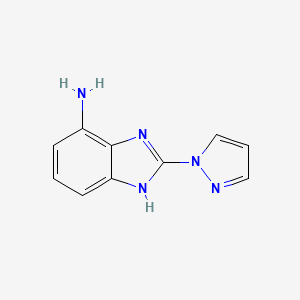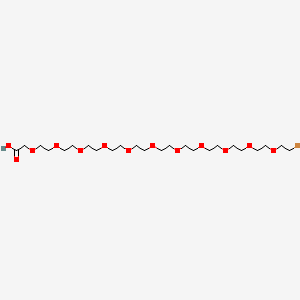
3-Buten-2-ol, 4-phenyl-, (2R,3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is an organic compound with the molecular formula C({10})H({12})O This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a chiral molecule with specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 3-Buten-2-ol, 4-phenyl-, (2R,3E)- involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with crotonaldehyde under controlled conditions to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction and dehydration steps to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of precursor molecules in the presence of specific catalysts such as palladium on carbon (Pd/C) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Buten-2-ol, 4-phenyl-, (2R,3E)- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: This compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: SOCl(_2) in the presence of pyridine.
Major Products
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: 4-phenylbutanol.
Substitution: 4-phenyl-3-buten-2-chloride.
Scientific Research Applications
Chemistry
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine
It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is utilized in the manufacture of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-Buten-2-ol, 4-phenyl-, (2R,3E)- exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, while the butenol structure allows for various chemical modifications that can modulate its activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-amine: Contains an amine group instead of a hydroxyl group.
4-Phenyl-3-buten-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-Buten-2-ol, 4-phenyl-, (2R,3E)-, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(E,2R)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1 |
InChI Key |
ZIJWGEHOVHJHKB-FCZSHJHJSA-N |
Isomeric SMILES |
C[C@H](/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)


![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)



![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)




![Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)
![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)
